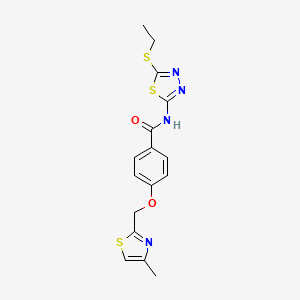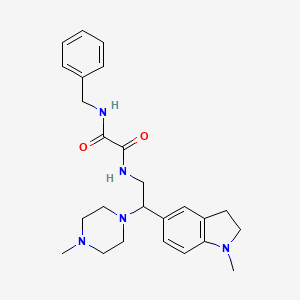
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential and Antidepressant Efficacy
Research on compounds with similar molecular features, such as selective serotonin (5-HT) antagonists, demonstrates significant potential in treating anxiety and affective disorders. For example, studies on AR-A000002, a selective 5-HT1B antagonist, have shown its utility in demonstrating anxiolytic and antidepressant efficacy across various animal models. This suggests that compounds with similar action mechanisms could be valuable in developing treatments for mental health disorders (Hudzik et al., 2003).
Antimicrobial and Antifungal Applications
The review of Hoechst 33258 and its analogues, which share some structural similarities with the compound , highlights the potential of benzimidazole derivatives as starting points for rational drug design, particularly in antimicrobial and antifungal applications. This underlines the importance of molecular scaffolding in developing new classes of drugs for treating infectious diseases (Issar & Kakkar, 2013).
Novel Psychoactive Substances
Research into benzylpiperazine (BZP), a component structurally related to the queried compound, indicates its recreational use and potential abuse liability, resembling that of amphetamines and cocaine. This points to the broader context in which such compounds can be studied for their psychoactive properties, as well as the implications for regulatory and safety considerations (Johnstone et al., 2007).
Novel Atypical Antipsychotic Activity
JL13, a pyridobenzoxazepine compound, showcases the therapeutic potential of specific molecular frameworks in exhibiting atypical antipsychotic activity without inducing significant side effects associated with traditional treatments. This highlights the role of chemical structure in determining drug efficacy and safety profile (Bruhwyler et al., 1997).
Inhibition of Cytochrome P450 Isoforms
The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, involving compounds with similar structural complexities, emphasizes the importance of understanding drug-drug interactions and metabolic pathways. This is crucial for the development of safer pharmaceuticals by predicting potential interactions and mitigating adverse effects (Khojasteh et al., 2011).
Properties
IUPAC Name |
N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-28-12-14-30(15-13-28)23(20-8-9-22-21(16-20)10-11-29(22)2)18-27-25(32)24(31)26-17-19-6-4-3-5-7-19/h3-9,16,23H,10-15,17-18H2,1-2H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTMCCQETPESQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)
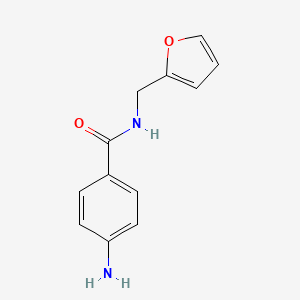
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)
![2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester](/img/structure/B2542002.png)
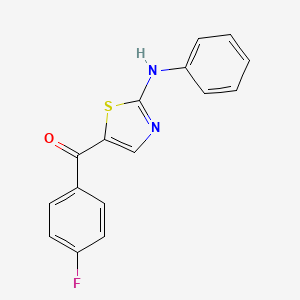
![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2542007.png)
![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)
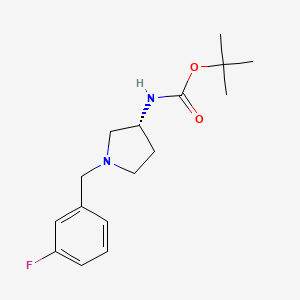
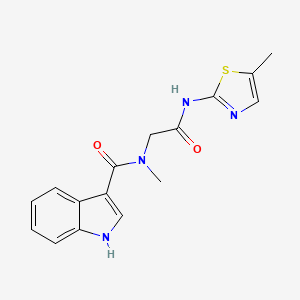
![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)
![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)
